N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,4-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) highlighted the synthesis of compounds with a similar thieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making them targets for anticancer drug development. The classical analogue 4, in this study, emerged as a potent dual inhibitor of human TS and DHFR, suggesting potential applications in designing cancer therapeutics (Gangjee et al., 2008).
Crystal Structure Analysis
Research by Subasri et al. (2016, 2017) on similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provided insights into the crystal structures of these compounds, revealing a folded conformation around the methylene C atom. This structural information is crucial for understanding the molecular interactions and stability of such compounds, facilitating their application in drug design and development (Subasri et al., 2016); (Subasri et al., 2017).
Vibrational Spectroscopic Analysis
A quantum computational approach by Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, revealing its vibrational signatures through Raman and Fourier transform infrared spectroscopy. This study provides a deeper understanding of the molecule's stereo-electronic interactions and stability, which could be pivotal in antiviral drug design (Jenepha Mary et al., 2022).
Radioligand Imaging with PET
Dollé et al. (2008) discussed the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the subject molecule, as selective ligands for the translocator protein (18 kDa) with potential application in positron emission tomography (PET) imaging. This application underscores the molecule's potential in diagnostic imaging and neurological research (Dollé et al., 2008).
High Heat-Resistant Polymers
A study by Huang et al. (2019) on the synthesis of fluorinated polyimides containing pyridine and trifluoromethylthiophenyl units demonstrates the potential application of structurally similar compounds in developing high-performance materials with outstanding thermal stability, optical transparency, and hydrophobic properties. This research opens avenues for using such compounds in advanced material science, particularly in areas requiring high thermal resistance and stability (Huang et al., 2019).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-5-4-14(23)10-15(16)24/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWTWPKBCKGXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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